molecular formula C11H14N2O2 B1313429 1-Pyridin-4-yl-piperidine-3-carboxylic acid CAS No. 80028-29-1

1-Pyridin-4-yl-piperidine-3-carboxylic acid

Cat. No.: B1313429
CAS No.: 80028-29-1
M. Wt: 206.24 g/mol
InChI Key: YZJJTBZZHKLLLK-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-piperidine-3-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-yl-piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes, such as GABA (γ-aminobutyric acid) uptake inhibitors . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various molecular targets, leading to its biological effects. For instance, piperidine derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit stable activity over extended periods, but their effects may diminish due to degradation or metabolic processes . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or disruption of normal cellular function . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites with different biological activities . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its biological effects and for developing strategies to enhance its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyridin-4-yl-piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-4-yl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Pyridin-4-yl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Pyridinecarboxaldehyde
  • Piperidine
  • 1-(4-Pyridyl)piperazine
  • 3-Pyridinecarboxylic acid

This detailed overview provides a comprehensive understanding of 1-Pyridin-4-yl-piperidine-3-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-pyridin-4-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h3-6,9H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJJTBZZHKLLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512497
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80028-29-1
Record name 1-(Pyridin-4-yl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80028-29-1
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